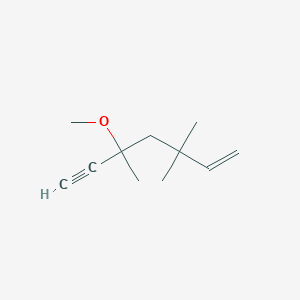
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne is an organic compound with the molecular formula C11H18O It is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-1-en-6-yne Backbone: This can be achieved through a series of reactions, including alkylation and elimination reactions, to introduce the triple bond and the double bond in the desired positions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
科学的研究の応用
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne involves its interaction with specific molecular targets and pathways. The methoxy group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form various intermediates that participate in different biochemical pathways.
類似化合物との比較
Similar Compounds
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne: Unique due to its specific structure and functional groups.
This compound: Similar in structure but may have different reactivity and applications.
特性
CAS番号 |
917833-38-6 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
5-methoxy-3,3,5-trimethylhept-1-en-6-yne |
InChI |
InChI=1S/C11H18O/c1-7-10(3,4)9-11(5,8-2)12-6/h2,7H,1,9H2,3-6H3 |
InChIキー |
XHHMTONVQDNFDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C#C)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


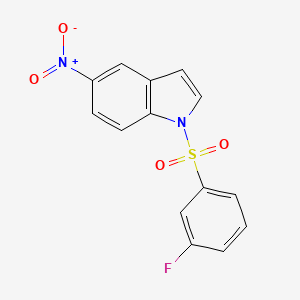

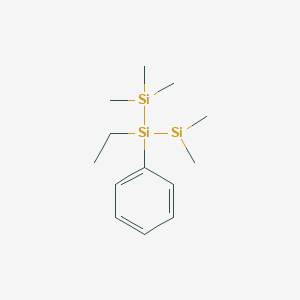
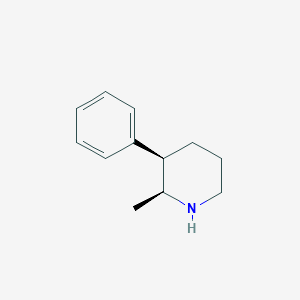
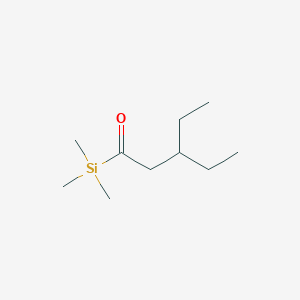
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
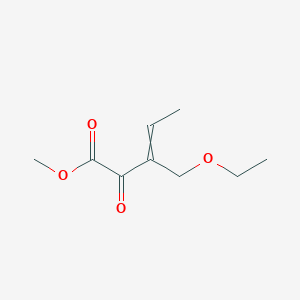
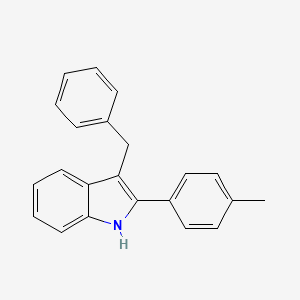
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
